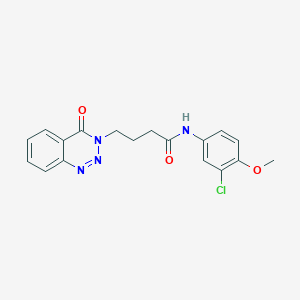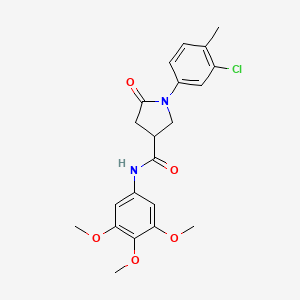![molecular formula C20H11F3N2O4 B11163474 6-[(4-Nitrobenzyl)oxy]-3-(3,4,5-trifluorophenyl)-1,2-benzoxazole](/img/structure/B11163474.png)
6-[(4-Nitrobenzyl)oxy]-3-(3,4,5-trifluorophenyl)-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-nitrophenyl)methoxy]-3-(3,4,5-trifluorophenyl)-1,2-benzoxazole is a complex organic compound that features a benzoxazole core substituted with nitrophenyl and trifluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-nitrophenyl)methoxy]-3-(3,4,5-trifluorophenyl)-1,2-benzoxazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Trifluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a trifluorophenyl boronic acid is coupled with the benzoxazole core using a palladium catalyst.
Attachment of the Nitrophenyl Group: The final step involves the etherification of the benzoxazole with a nitrophenyl methanol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(4-nitrophenyl)methoxy]-3-(3,4,5-trifluorophenyl)-1,2-benzoxazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the benzoxazole.
Reduction: Amino derivatives of the benzoxazole.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(4-nitrophenyl)methoxy]-3-(3,4,5-trifluorophenyl)-1,2-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 6-[(4-nitrophenyl)methoxy]-3-(3,4,5-trifluorophenyl)-1,2-benzoxazole depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer processes, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions.
Materials Science: The compound’s stability and electronic properties can influence the performance of materials in which it is incorporated.
Comparison with Similar Compounds
Similar Compounds
6-[(4-nitrophenyl)methoxy]-3-phenyl-1,2-benzoxazole: Lacks the trifluorophenyl group, resulting in different electronic properties.
6-[(4-aminophenyl)methoxy]-3-(3,4,5-trifluorophenyl)-1,2-benzoxazole:
Uniqueness
6-[(4-nitrophenyl)methoxy]-3-(3,4,5-trifluorophenyl)-1,2-benzoxazole is unique due to the combination of the nitrophenyl and trifluorophenyl groups, which impart distinct electronic and steric properties. This makes it a valuable compound for specialized applications in various fields.
Properties
Molecular Formula |
C20H11F3N2O4 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
6-[(4-nitrophenyl)methoxy]-3-(3,4,5-trifluorophenyl)-1,2-benzoxazole |
InChI |
InChI=1S/C20H11F3N2O4/c21-16-7-12(8-17(22)19(16)23)20-15-6-5-14(9-18(15)29-24-20)28-10-11-1-3-13(4-2-11)25(26)27/h1-9H,10H2 |
InChI Key |
BZMUHZJYPULVMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine](/img/structure/B11163399.png)
![N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-alanine](/img/structure/B11163405.png)


![Ethyl 2-{[(phenylsulfonyl)acetyl]amino}benzoate](/img/structure/B11163429.png)

![N~2~-{6-[4-(3-chlorophenyl)piperazino]-6-oxohexyl}-1H-indole-2-carboxamide](/img/structure/B11163442.png)
![1-(2,4-dimethoxyphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163449.png)
![1-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11163454.png)

![N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11163460.png)
![6-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11163471.png)
![N~2~-{4-[4-(4-methoxyphenyl)piperazino]-4-oxobutyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11163481.png)
![(2E)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11163485.png)
